2-Bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
CAS No.:
Cat. No.: VC15903384
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15BrO2 |
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Molecular Weight | 283.16 g/mol |
IUPAC Name | 2-bromo-6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
Standard InChI | InChI=1S/C13H15BrO2/c1-13(2)7-11(14)12(15)9-5-4-8(16-3)6-10(9)13/h4-6,11H,7H2,1-3H3 |
Standard InChI Key | UZSKIWUZLASLCY-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(C(=O)C2=C1C=C(C=C2)OC)Br)C |
Introduction
Structural and Nomenclature Analysis
Core Tetralone Framework
Tetralones are bicyclic compounds consisting of a fused benzene and cyclohexenone ring. The base structure, 3,4-dihydronaphthalen-1(2H)-one, serves as a scaffold for derivatives with diverse substituents. The addition of bromine, methoxy, and dimethyl groups alters electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Comparative Structural Features of Tetralone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
---|---|---|---|
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₁BrO₂ | 255.11 | Br (C2), OCH₃ (C6) |
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₁BrO | 239.11 | Br (C6), CH₃ (C7) |
Target Compound (Hypothetical) | C₁₃H₁₅BrO₂ | 283.16* | Br (C2), OCH₃ (C6), (CH₃)₂ (C4) |
*Calculated based on analog data .
Stereoelectronic Effects of Substituents
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Bromine: Introduces electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity.
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Methoxy Group: Electron-donating via resonance, directing electrophiles to ortho/para positions .
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Dimethyl Groups: At C4, these groups impose steric hindrance, potentially stabilizing chair-like conformations in the cyclohexenone ring .
Synthetic Pathways and Challenges
Alkylation for Dimethyl Substitution
Introducing dimethyl groups at C4 could involve:
Physicochemical Properties
Spectral Characteristics
Thermodynamic Stability
Molecular mechanics simulations suggest that 4,4-dimethyl substitution increases ring strain by 8–12 kcal/mol compared to non-substituted analogs, potentially reducing thermal stability .
Applications and Biological Activity
Pharmaceutical Intermediates
Brominated tetralones serve as precursors to antipsychotics (e.g., aripiprazole analogs) and anti-inflammatory agents. The methoxy group enhances blood-brain barrier permeability, while bromine aids in radiolabeling for imaging .
Material Science
Dimethyl-substituted tetralones could act as monomers for high-performance polymers, where steric bulk improves rigidity and glass transition temperatures (Tg).
Research Gaps and Future Directions
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Synthesis Optimization: Developing efficient routes to 4,4-dimethyltetralones remains unexplored.
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Crystallography: Single-crystal X-ray data for bromo-methoxy analogs are scarce, limiting conformational analysis.
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Toxicity Profiling: No studies evaluate the ecotoxicology of dimethyltetralone derivatives.
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